![molecular formula C13H10ClN5 B5502052 N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

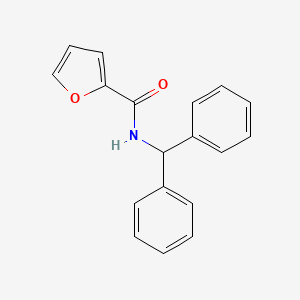

Descripción

Synthesis Analysis

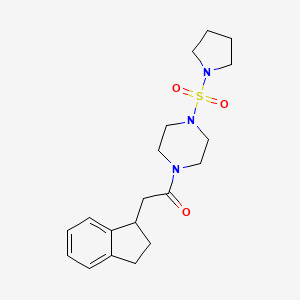

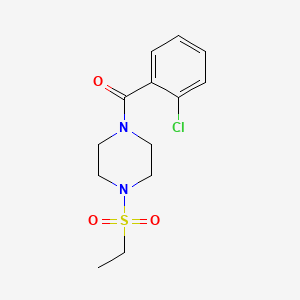

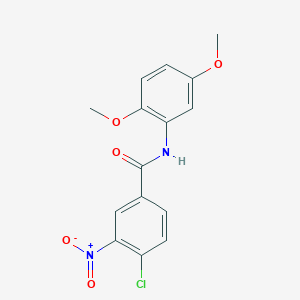

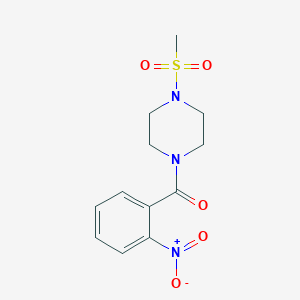

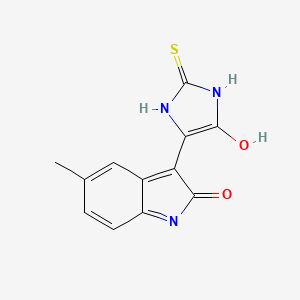

The synthesis of related compounds involves cyclization reactions, often in the presence of catalysts such as Ni(NO3)2, which facilitate the formation of complex structures like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. This process typically includes the formation of inversion dimers via hydrogen bonds and π-stacking interactions between aromatic systems (Repich et al., 2017).

Molecular Structure Analysis

The molecular structure of related triazolamines is characterized by features such as colorless needle-shaped crystals in the triclinic system and the presence of hydrogen bonds forming supramolecular networks. These structural characteristics are essential for understanding the compound's physical and chemical behavior (Murugavel et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds often include Ullmann coupling reactions, as demonstrated in the synthesis of related structures. These reactions are pivotal in forming complex organic molecules with specific functional groups, indicating the compound's reactivity and potential for further chemical modifications (Veettil & Haridas, 2009).

Physical Properties Analysis

The physical properties of such compounds, including crystallization behavior and molecular packing, are closely tied to their molecular structures. X-ray crystallography data provide insights into the spatial arrangement of molecules and the interactions that stabilize the crystal structure, which are crucial for understanding the material's physical characteristics (Shtaitz et al., 2023).

Aplicaciones Científicas De Investigación

Catalysis and Material Synthesis

N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine derivatives have been explored for their potential in catalysis and material synthesis. For instance, studies have highlighted their role in the oligomerization of ethene, where certain derivatives acted as ligands in chromium-catalyzed reactions, leading to highly selective trimerization systems with remarkable purities of the hexene fraction up to 99.9% (Höhne et al., 2017). Additionally, these compounds have been utilized in synthesizing metal-organic frameworks (MOFs) and coordination polymers, showcasing their versatility in forming structured materials with potential applications in gas storage, separation, and catalysis (Białońska et al., 2010).

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine have shown promise as reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders. Research into the methylation of primary amine analogs of these derivatives has led to the discovery of compounds that act as time-dependent irreversible inhibitors of MAO-B, suggesting potential therapeutic applications (Ding & Silverman, 1993).

Structural and Synthetic Studies

Structural studies have also been conducted, with research focusing on the crystal structure of related compounds. These studies provide valuable insights into the molecular configurations, hydrogen bonding, and interactions that contribute to the stability and reactivity of these derivatives. For example, the crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed how molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, leading to a deeper understanding of their structural properties (Repich et al., 2017).

Propiedades

IUPAC Name |

(E)-1-[1-(4-chlorophenyl)pyrrol-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5/c14-11-3-5-12(6-4-11)19-7-1-2-13(19)8-17-18-9-15-16-10-18/h1-10H/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVPJRDJINRONV-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=N/N2C=NN=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5502022.png)

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)